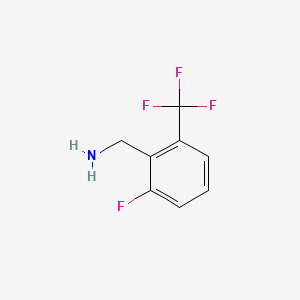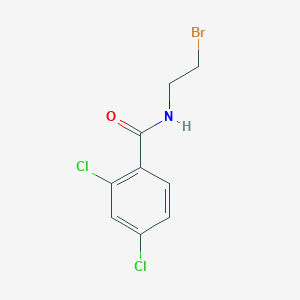![molecular formula C9H8F3N3O2 B1305573 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide CAS No. 324016-20-8](/img/structure/B1305573.png)
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
Analyse Des Réactions Chimiques
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide can be compared with similar compounds such as:
2-Hydrazino-2-oxo-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Hydrazino-2-oxo-N-[4-(trifluoromethyl)phenyl]-acetamide: The position of the trifluoromethyl group affects the compound’s reactivity and interactions with biological targets.
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-propionamide: The presence of a propionamide group instead of an acetamide group alters the compound’s chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUAHTBYNDCTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














